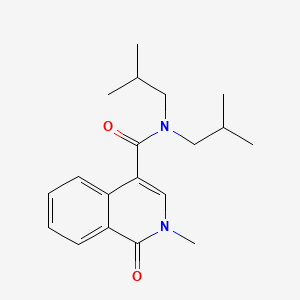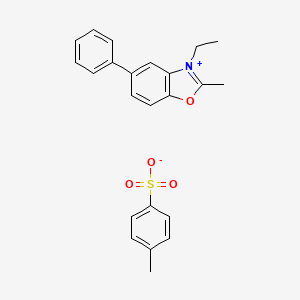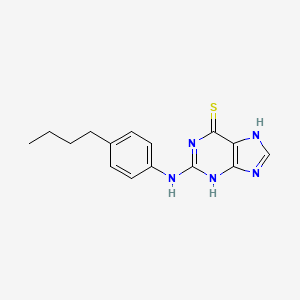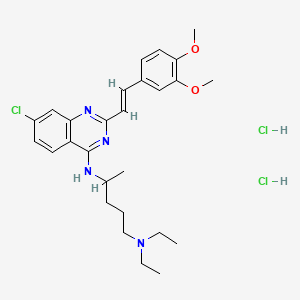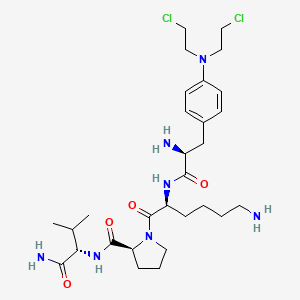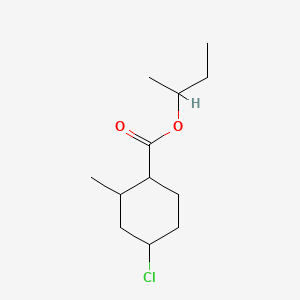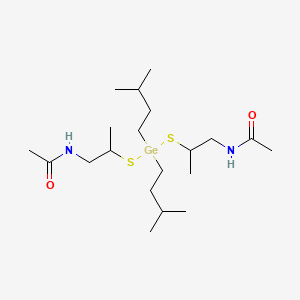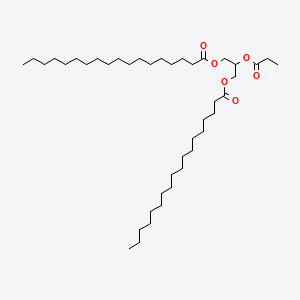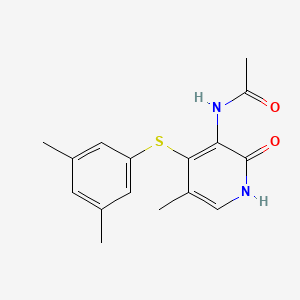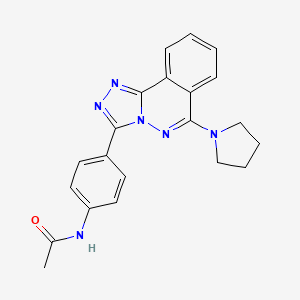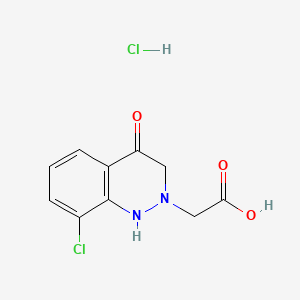
4-ethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2,3-dihydro-1H-indene is an organic compound belonging to the indane family. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of an ethyl group attached to the fourth carbon of the indane structure. It is a colorless liquid hydrocarbon and is typically used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, this compound can be produced by the fractional distillation of heavy benzene fractions. The process involves the separation of indane derivatives from coal tar or petroleum sources, followed by hydrogenation to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, such as halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of this compound-1-one or this compound-1-carboxylic acid.
Reduction: Formation of more saturated hydrocarbons such as 4-ethyl-2,3-dihydro-1H-indane.
Substitution: Formation of halogenated derivatives like this compound-5-bromide.
Aplicaciones Científicas De Investigación
4-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in organic synthesis
Mecanismo De Acción
The mechanism of action of 4-ethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-indene: Lacks the ethyl group at the fourth position.
4-methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl group at the fourth position.
1-methylindane: Methyl group attached to the five-carbon ring.
Uniqueness
4-ethyl-2,3-dihydro-1H-indene is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as boiling point and solubility, as well as its interactions with other molecules .
Propiedades
Número CAS |
66256-38-0 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
4-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-2-9-5-3-6-10-7-4-8-11(9)10/h3,5-6H,2,4,7-8H2,1H3 |
Clave InChI |
PAWMNDYOLLAFFK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


